Ethyl 3-ethyl-2-methylbenzoselenazolium sulphate
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Overview
Description
Ethyl 3-ethyl-2-methylbenzoselenazolium sulphate is an organic selenium compound.
Preparation Methods
The synthesis of Ethyl 3-ethyl-2-methylbenzoselenazolium sulphate typically involves the reaction of 3-ethyl-2-methylbenzoselenazole with ethyl sulfate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature of around 25-30°C. The product is then purified using recrystallization techniques .
Industrial production methods may involve the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the compound. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process .
Chemical Reactions Analysis
Ethyl 3-ethyl-2-methylbenzoselenazolium sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols.
Scientific Research Applications
Ethyl 3-ethyl-2-methylbenzoselenazolium sulphate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-ethyl-2-methylbenzoselenazolium sulphate involves its interaction with molecular targets and pathways in biological systems. The compound can interact with thiol groups in proteins and enzymes, leading to the formation of selenoproteins. These interactions can modulate various cellular processes, including oxidative stress response and inflammation .
Comparison with Similar Compounds
Ethyl 3-ethyl-2-methylbenzoselenazolium sulphate can be compared with other similar compounds, such as:
Benzoselenazole: Similar structure but lacks the ethyl and methyl groups, resulting in different chemical properties and reactivity.
Ethyl benzoselenazolium sulphate: Lacks the methyl group, leading to differences in its chemical behavior and applications.
Methyl benzoselenazolium sulphate:
This compound is unique due to the presence of both ethyl and methyl groups, which enhance its reactivity and broaden its range of applications .
Properties
CAS No. |
66142-22-1 |
---|---|
Molecular Formula |
C12H17NO4SSe |
Molecular Weight |
350.31 g/mol |
IUPAC Name |
3-ethyl-2-methyl-1,3-benzoselenazol-3-ium;ethyl sulfate |
InChI |
InChI=1S/C10H12NSe.C2H6O4S/c1-3-11-8(2)12-10-7-5-4-6-9(10)11;1-2-6-7(3,4)5/h4-7H,3H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
NQTXUORNNRFCKQ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C([Se]C2=CC=CC=C21)C.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
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